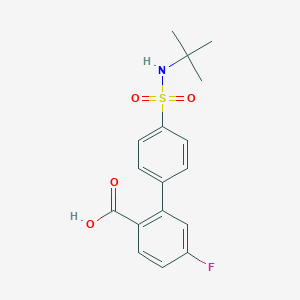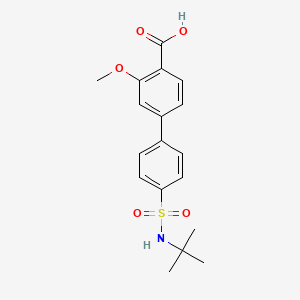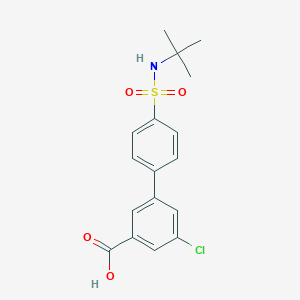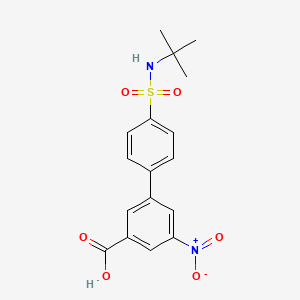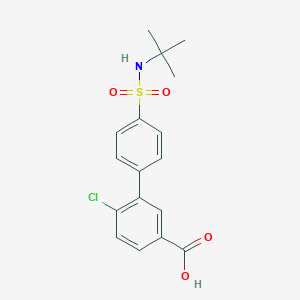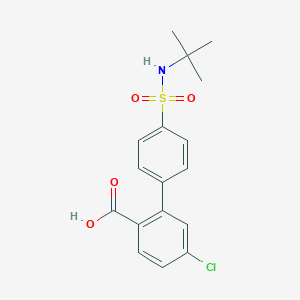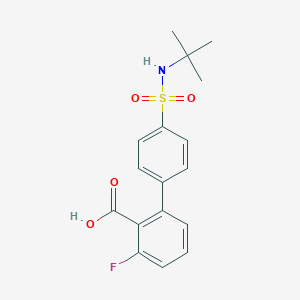
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% (2-FBA-95) is an organic compound belonging to the class of sulfamoylphenyl fluoro benzoic acids. It is a colorless solid that can be isolated from a variety of sources in the environment. As a sulfamoylphenyl fluoro benzoic acid, it is an important intermediate in chemical synthesis and has a wide range of applications in the pharmaceutical and agrochemical industries.
Mécanisme D'action
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a sulfamoylphenyl fluoro benzoic acid, which means that it is an acidic compound. It is believed to act as a proton donor, donating protons to the target molecule. This allows the target molecule to undergo a variety of chemical reactions, such as nucleophilic substitution reactions.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of this enzyme may lead to reduced inflammation and pain. Additionally, 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been found to have an antioxidant effect, which may protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and can be safely handled in the laboratory. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a relatively weak acid, so it may not be suitable for some laboratory experiments.
Orientations Futures
The potential applications of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% are vast and far-reaching. Future research could focus on the development of new synthetic routes for the production of this compound, as well as its use in the synthesis of other compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%, as well as its potential use as a therapeutic agent. Finally, further research could be done to explore the potential applications of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% in the agrochemical and polymer industries.
Méthodes De Synthèse
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% can be synthesized from the reaction of 4-t-butylbenzoic acid and 4-t-butylsulfamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, forming the desired product. The reaction is typically carried out in a two-phase system, with the aqueous phase containing the reactants and the organic phase containing the product. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired yield.
Applications De Recherche Scientifique
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been used as a starting material in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)12-9-7-11(8-10-12)13-5-4-6-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOIYRSUPPETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




